6-(methoxymethyl)-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine
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Description
6-(Methoxymethyl)-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPIP and has been studied for its effects on the central nervous system. In
Scientific Research Applications
Synthesis and Chemical Characterization
Research in organic chemistry has focused on the synthesis of novel compounds with pyrimidin-amine structures, aiming at exploring their chemical properties and potential applications. For example, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, showcasing anti-inflammatory and analgesic activities, demonstrates the versatile nature of pyrimidin-amine compounds in producing biologically active molecules (Abu‐Hashem & Youssef, 2011).
Potential in Drug Discovery
Pyrimidin-amine derivatives have been investigated for their antimicrobial and antifungal effects. A study on 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound revealed significant antifungal activity against various types of fungi, highlighting the potential of such compounds in developing new antifungal agents (Jafar et al., 2017).
Properties
IUPAC Name |
6-(methoxymethyl)-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-18-10-12-9-13(16-11-15-12)14-3-2-4-17-5-7-19-8-6-17/h9,11H,2-8,10H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDGSAVEQHUKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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